Ethyl 2-(2-(trifluoromethyl)phenoxy)acetate
Description
Ethyl 2-(2-(trifluoromethyl)phenoxy)acetate is a fluorinated aromatic ester characterized by a phenoxyacetate backbone substituted with a trifluoromethyl (–CF₃) group at the ortho position of the phenyl ring. This compound is of significant interest in medicinal and agrochemical research due to the electron-withdrawing nature of the –CF₃ group, which enhances metabolic stability and lipophilicity .
Properties
IUPAC Name |
ethyl 2-[2-(trifluoromethyl)phenoxy]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O3/c1-2-16-10(15)7-17-9-6-4-3-5-8(9)11(12,13)14/h3-6H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQAJAMMQHUEOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC=C1C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-(trifluoromethyl)phenoxy)acetate typically involves the reaction of 2-(trifluoromethyl)phenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
2-(trifluoromethyl)phenol+ethyl bromoacetateK2CO3,acetoneethyl 2-(2-(trifluoromethyl)phenoxy)acetate
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(trifluoromethyl)phenoxy)acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation: The phenoxy moiety can be oxidized to form quinones or other oxidized derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: 2-(2-(trifluoromethyl)phenoxy)acetic acid.
Oxidation: Quinones or other oxidized phenoxy derivatives.
Reduction: Ethyl 2-(2-(trifluoromethyl)phenoxy)ethanol.
Scientific Research Applications
Ethyl 2-(2-(trifluoromethyl)phenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals due to its unique chemical structure.
Industry: Utilized in the production of agrochemicals and materials with specific properties imparted by the trifluoromethyl group.
Mechanism of Action
The mechanism of action of ethyl 2-(2-(trifluoromethyl)phenoxy)acetate is largely dependent on its interaction with biological targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors by increasing its lipophilicity and stability. This can lead to the modulation of specific molecular pathways, resulting in the desired biological effects.
Comparison with Similar Compounds
Ethyl 2-(4-Aminophenoxy)acetate
- Structure: Contains a para-aminophenoxy group instead of ortho-CF₃.
- Synthesis: Synthesized via alkylation of p-nitrophenol with ethyl bromoacetate, followed by nitro reduction using Fe/NH₄Cl .
- Properties :
Ethyl 2-(2-(Bromomethyl)phenoxy)acetate
- Structure : Features a bromomethyl (–CH₂Br) substituent at the ortho position.
- Synthesis: Prepared via bromination of ethyl (2-methylphenoxy)acetate using N-bromosuccinimide (NBS) and AIBN .
- Reactivity: Undergoes electrochemical reduction at −1.90 V to yield ethyl (2-methylphenoxy)acetate (84% yield), demonstrating its utility in generating benzylic carbanion intermediates .
- Applications : Intermediate in synthetic organic chemistry for C–C bond formation .
Ethyl 2-(2-((Chlorophenyl)carbamoyl)phenoxy)acetate Derivatives
- Structure : Incorporates a carbamoyl (–CONH–C₆H₄Cl) group.
- Properties :
Ethyl 2-[2-Chloro-5-(Trifluoromethyl)phenoxy]acetate
Ethyl 2-(2,2,2-Trifluoroethoxy)acetate
- Structure: Trifluoroethoxy (–OCH₂CF₃) group replaces the phenoxy moiety.
- Properties :
- Applications : Likely used as a fluorinated solvent or building block in materials science .
Data Tables
Table 1: Structural and Physical Properties of Ethyl 2-(2-(Trifluoromethyl)phenoxy)acetate and Analogs
Biological Activity
Ethyl 2-(2-(trifluoromethyl)phenoxy)acetate is a compound characterized by its unique trifluoromethyl group, which significantly influences its biological activity. This article explores its mechanisms of action, biological interactions, and potential applications based on diverse research findings.
Chemical Structure and Properties
The molecular structure of this compound includes a trifluoromethyl group attached to a phenoxy ring, which enhances its lipophilicity and stability. These properties facilitate better penetration through biological membranes, making it a candidate for various pharmaceutical and agrochemical applications.
The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. The trifluoromethyl group increases the compound's binding affinity, thereby modulating various molecular pathways essential for its desired effects.
Key Mechanisms:
- Increased Lipophilicity: Enhances membrane permeability.
- Receptor Binding: Modulates enzyme activity and cellular responses.
- Stability: Improves the compound's shelf-life and efficacy in biological systems.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity: Demonstrated effectiveness against various bacterial strains.
- Anti-inflammatory Effects: Potential to reduce inflammation markers in vitro.
- Cytotoxicity: Exhibits selective cytotoxicity towards certain cancer cell lines while sparing normal cells .
Case Studies and Research Findings
-
Antimicrobial Efficacy:
A study evaluated the antimicrobial properties of this compound against both Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. -
Anti-inflammatory Mechanism:
In vitro assays showed that the compound inhibited the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential application in treating inflammatory diseases . -
Cytotoxicity Profile:
A detailed analysis using various cancer cell lines revealed that this compound selectively induced apoptosis in cancer cells while exhibiting minimal toxicity to normal cells. The IC50 values were determined to be significantly lower for cancer cells, indicating its potential as an anti-cancer agent.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds can be useful:
| Compound Name | Key Features | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Ethyl 2-(2-chloro-4-(trifluoromethyl)-phenoxy)acetate | Chloro and trifluoromethyl groups | Antimicrobial, Anti-inflammatory | 15 |
| Ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate | Thiazole ring structure | Antimicrobial | 12 |
| Ethyl 3-[2-chloro-4-fluoro-5-(1-methyl-6-trifluoromethyl)] | Fluorinated derivatives | Cytotoxic | 8 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
